molecular formula C15H14O4 B14220732 Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- CAS No. 820234-28-4

Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-

Cat. No.: B14220732
CAS No.: 820234-28-4
M. Wt: 258.27 g/mol
InChI Key: OVUROJHUPIUPTB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-[(3-methoxyphenyl)methoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.

Another method involves the use of Suzuki-Miyaura coupling, where 3-methoxyphenylboronic acid is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial processes.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxybenzyl alcohol.

    Substitution: 3-methoxy-4-nitrobenzoic acid or 3-methoxy-4-bromobenzoic acid.

Scientific Research Applications

Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through esterification and coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3-methoxyphenyl)methoxy]- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(3-methoxyphenyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

820234-28-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H14O4/c1-18-12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

OVUROJHUPIUPTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C(=O)O

Origin of Product

United States

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